Ritlecitinib

Kinase selectivity JAK3 inhibition Off-target activity

Ritlecitinib is the only FDA/EMA-approved covalent JAK3 inhibitor that irreversibly targets Cys909 and concurrently inhibits all five TEC kinases (BTK, BMX, ITK, TXK, TEC). Unlike reversible JAK1/2 inhibitors, it avoids IL-10-mediated myeloid paradoxical activation. Ideal for dissecting γc cytokine signaling without isoform crosstalk. Clinically validated in severe alopecia areata (≥12 years) with ongoing Phase 3 trials in ulcerative colitis and vitiligo. Essential benchmark for pediatric autoimmune hair loss models.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
CAS No. 1792180-81-4
Cat. No. B609998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitlecitinib
CAS1792180-81-4
SynonymsPF-06651600 free base;  PF-06651600;  PF 06651600;  PF06651600
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
InChIInChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1
InChIKeyCBRJPFGIXUFMTM-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ritlecitinib (CAS 1792180-81-4) Procurement Guide: First-in-Class JAK3/TEC Dual Inhibitor


Ritlecitinib (PF-06651600, CAS 1792180-81-4) is a first-in-class, orally bioavailable, irreversible covalent inhibitor that selectively targets Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family [1]. It exhibits an IC50 of 33.1 nM against JAK3 in cell-free assays while demonstrating no inhibitory activity (IC50 >10,000 nM) against other JAK family members including JAK1, JAK2, and TYK2 . This unique dual inhibition profile differentiates it from broader-spectrum JAK inhibitors and enables targeted modulation of cytokine signaling pathways implicated in autoimmune dermatologic conditions [2]. Ritlecitinib received FDA approval in 2023 for the treatment of severe alopecia areata (AA) in patients aged 12 years and older, representing the first JAK3/TEC family kinase inhibitor approved for this indication [3]. The compound is also under investigation for nonsegmental vitiligo, with phase 2b clinical data demonstrating efficacy in promoting repigmentation [4].

Why Ritlecitinib Procurement Cannot Be Substituted with Generic JAK Inhibitors


Ritlecitinib cannot be functionally replaced by other JAK inhibitors due to its distinct molecular pharmacology: (1) it is an irreversible covalent inhibitor of JAK3 and TEC kinases, whereas first-generation agents like tofacitinib and baricitinib are reversible, non-covalent inhibitors [1]; (2) it demonstrates >300-fold selectivity for JAK3 over JAK1, JAK2, and TYK2 (IC50 >10,000 nM for off-target JAKs vs 33.1 nM for JAK3), contrasting sharply with baricitinib's equipotent JAK1/JAK2 inhibition (JAK1 IC50 = 5.9 nM, JAK2 IC50 = 5.7 nM) and tofacitinib's broader JAK1/JAK3 profile [2]; (3) its dual TEC kinase inhibition provides a distinct immunomodulatory mechanism not present in other approved JAK inhibitors [3]; (4) the unique cysteine-909 residue in JAK3 that ritlecitinib covalently modifies is absent in JAK1, JAK2, and TYK2, conferring a structural basis for its high selectivity that cannot be replicated by non-covalent JAK inhibitors [4]. Substituting ritlecitinib with a pan-JAK or JAK1/2-selective inhibitor would fundamentally alter the target engagement profile, potentially compromising efficacy in AA and vitiligo while exposing patients to distinct safety liabilities associated with broader JAK inhibition [5].

Ritlecitinib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


JAK3 Selectivity: >300-Fold Discrimination Against JAK1, JAK2, and TYK2 Versus Non-Selective JAK Inhibitors

Ritlecitinib demonstrates exceptional JAK family selectivity, inhibiting JAK3 with an IC50 of 33.1 nM while showing no measurable inhibition of JAK1, JAK2, or TYK2 (IC50 >10,000 nM for each) in cell-free kinase assays conducted in the presence of 1 mM ATP [1]. In contrast, the comparator baricitinib exhibits equipotent inhibition of JAK1 (IC50 = 5.9 nM) and JAK2 (IC50 = 5.7 nM), with moderate activity against TYK2 (IC50 = 53 nM) and JAK3 (IC50 >400 nM), representing a non-selective JAK1/JAK2 inhibitor profile [2]. Tofacitinib, another first-generation JAK inhibitor, inhibits JAK1 (IC50 = 3.2 nM), JAK2 (IC50 = 4.1 nM), JAK3 (IC50 = 1.6 nM), and TYK2 (IC50 = 34 nM) with minimal selectivity [3]. The >300-fold selectivity window of ritlecitinib for JAK3 over other JAK family members is structurally conferred by its covalent modification of cysteine-909, a residue absent in JAK1, JAK2, and TYK2 [1].

Kinase selectivity JAK3 inhibition Off-target activity Covalent inhibitor

Long-Term Efficacy in Alopecia Areata: 24-Month SALT Score ≤20 Response Rate of 60.8-63.1%

In an integrated analysis of the ALLEGRO phase 2b/3 and long-term phase 3 ALLEGRO-LT studies, ritlecitinib 50 mg once daily demonstrated sustained and progressive efficacy in patients aged ≥12 years with alopecia areata (AA) and ≥50% scalp hair loss [1]. At month 12, a SALT score ≤20 (indicating ≤20% scalp hair loss, or ≥80% scalp hair coverage) was achieved by 45.1% (observed) and 40.3% (LOCF) of patients receiving ritlecitinib 50 mg [1]. At month 24, these proportions increased to 60.8% (observed) and 46.1% (LOCF) [1]. For patients receiving a 4-week 200 mg loading dose followed by 50 mg daily, SALT score ≤20 response rates were 45.9% (observed) and 41.8% (LOCF) at month 12, increasing to 63.1% (observed) and 50.8% (LOCF) at month 24 [1]. In comparison, baricitinib 4 mg demonstrated a SALT score ≤20 response rate of approximately 38.8% at week 36 in the BRAVE-AA2 phase 3 trial [2]. Deuruxolitinib 8 mg twice daily achieved a SALT score ≤20 response rate of 31.0-33.0% at week 24 in the THRIVE-AA2 phase 3 trial [3].

Alopecia areata SALT score Long-term efficacy Phase 3 clinical trial

Efficacy in Nonsegmental Vitiligo: Facial-VASI Improvement of -55.1% to -69.6% at 24 Weeks

In a phase 2b extension study evaluating ritlecitinib for active nonsegmental vitiligo, patients received ritlecitinib 200 mg for 4 weeks followed by 50 mg daily for 20 weeks, either as monotherapy or with add-on narrow-band ultraviolet B (nbUVB) phototherapy twice weekly [1]. At week 24, mean percentage change from baseline in Facial-Vitiligo Area Scoring Index (Facial-VASI) score was -55.1% for ritlecitinib monotherapy and -69.6% for ritlecitinib plus nbUVB (observed case analysis, P = 0.009 for combination vs monotherapy) [1]. Mean percentage change from baseline in Total-Vitiligo Area Scoring Index (Total-VASI) at week 24 was -24.5% for ritlecitinib monotherapy and -46.8% for ritlecitinib plus nbUVB (observed case analysis, P < 0.001) [1]. In contrast, the topical JAK1/JAK2 inhibitor ruxolitinib 1.5% cream demonstrated a 50% improvement in Facial-VASI (F-VASI50) response rate of approximately 30-50% at week 24 in phase 3 trials [2]. Ritlecitinib represents the only oral JAK inhibitor with published phase 2b efficacy data in vitiligo, as phase 3 trials for oral JAK inhibitors in vitiligo are ongoing or planned [3].

Vitiligo Repigmentation Facial-VASI Phase 2b clinical trial

Safety Profile: Serious Adverse Event Rate of 4.9% Over 24 Months in Long-Term Extension Study

In an integrated safety analysis of the ALLEGRO phase 2b/3 and ALLEGRO-LT long-term extension studies encompassing over 24 months of follow-up, ritlecitinib demonstrated a favorable safety and tolerability profile in patients aged ≥12 years with alopecia areata [1]. The rate of serious adverse events (SAEs) was 4.9%, with most treatment-emergent adverse events being mild or moderate in severity [1]. Herpes zoster infection occurred in 5.2-6.2% of patients, with multi-dermatomal involvement reported in 1.8% of cases, all occurring within the first 6 months of treatment [2]. In comparison, baricitinib 4 mg demonstrated SAE rates of 2.9-3.8% at week 36 in BRAVE-AA trials, with herpes zoster rates of 2.5-2.9% [3]. Deuruxolitinib 8 mg BID showed SAE rates of 2.3% at week 24 in THRIVE-AA2, with herpes zoster rates of 3.5% [4]. Ritlecitinib's safety profile is characterized by the absence of venous thromboembolism events, major adverse cardiovascular events, or opportunistic infections (other than herpes zoster) reported in the integrated analysis [1].

Safety Long-term tolerability Adverse events Phase 3 extension

Pharmacokinetic Profile: Oral Bioavailability of 64-90% and Short Half-Life of ~2 Hours

Ritlecitinib exhibits favorable oral pharmacokinetic properties supporting once-daily dosing. Human pharmacokinetic studies demonstrate a systemic clearance of 43.7 L/h, a steady-state volume of distribution of 73.8 L, and an absolute oral bioavailability of 64% [1]. The compound reaches maximum plasma concentration at approximately 0.5 hours post-dose, with an observed long terminal half-life of total radioactivity primarily attributed to ritlecitinib binding to plasma albumin [1]. Preclinical predictions estimated blood clearance of 5.6 mL/min/kg, a steady-state volume of distribution of 1.3 L/kg, oral bioavailability of 90%, and a systemic half-life of 2 hours . In contrast, baricitinib demonstrates an oral bioavailability of approximately 80%, a half-life of 12.5 hours, and renal clearance as the primary elimination pathway [2]. Tofacitinib exhibits an oral bioavailability of 74%, a half-life of approximately 3 hours, and hepatic metabolism primarily via CYP3A4 [3]. Ritlecitinib's short half-life is offset by its irreversible covalent binding mechanism, which provides sustained target inhibition despite rapid systemic clearance [4].

Pharmacokinetics Bioavailability Half-life Oral absorption

Pediatric and Adolescent Approval: First JAK Inhibitor Approved for AA in Patients Aged ≥12 Years

Ritlecitinib is the first and only JAK inhibitor approved by the FDA for the treatment of severe alopecia areata in adolescent patients aged 12 years and older [1]. The ALLEGRO phase 2b/3 study enrolled patients aged ≥12 years, demonstrating efficacy and safety in this population [2]. In the integrated analysis of ALLEGRO-2b/3 and ALLEGRO-LT, the efficacy and safety profile in adolescents was consistent with that observed in adults, supporting the label extension [3]. In contrast, baricitinib's FDA approval for AA is limited to adults, although phase 3 data in adolescents (BRAVE-AA-PEDS) demonstrated a SALT score ≤20 response rate of 54.1% with baricitinib 4 mg at week 52 [4]. Deuruxolitinib's phase 3 THRIVE-AA trials enrolled only adults aged 18-65 years, with no pediatric data available [5]. Ritlecitinib's pediatric approval provides a regulatory precedent and a defined treatment option for adolescent AA patients, a population with high unmet medical need.

Pediatric Adolescent Alopecia areata FDA approval

Optimal Research and Procurement Applications for Ritlecitinib Based on Quantitative Evidence


Investigating JAK3-Selective Versus Pan-JAK Inhibition in Autoimmune Disease Models

Ritlecitinib's >300-fold selectivity for JAK3 over JAK1, JAK2, and TYK2 (IC50 33.1 nM vs >10,000 nM) makes it the preferred tool compound for dissecting JAK3-specific signaling pathways in preclinical research [1]. Unlike baricitinib or tofacitinib, which exhibit broad JAK family inhibition, ritlecitinib enables researchers to isolate JAK3-dependent effects on γc cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) and TEC kinase-dependent pathways without confounding JAK1/JAK2-mediated effects on erythropoiesis, lipid metabolism, or interferon signaling [2]. This selectivity is particularly valuable in studies of T cell and NK cell biology, where JAK3 plays a non-redundant role downstream of the common γ-chain cytokine receptor [3].

Alopecia Areata Clinical Research and Biomarker Discovery Programs

The ALLEGRO clinical program has established ritlecitinib as a benchmark JAK inhibitor for alopecia areata research, with robust 24-month efficacy data demonstrating progressive improvement in SALT score ≤20 response rates from 45.1% at month 12 to 60.8% at month 24 [1]. Researchers investigating AA pathophysiology or developing combination therapies can leverage this extensive clinical dataset as a reference standard. The availability of patient-reported outcome data via the AAPPO instrument further enables studies correlating clinical response with quality-of-life metrics [2]. Additionally, ritlecitinib's approval for adolescents aged ≥12 years provides a unique opportunity to study JAK inhibition in pediatric autoimmune disease populations [3].

Vitiligo Pathophysiology and Repigmentation Mechanism Studies

Ritlecitinib is the most clinically advanced oral JAK inhibitor for vitiligo, with phase 2b data demonstrating Facial-VASI improvements of -55.1% as monotherapy and -69.6% with nbUVB add-on at 24 weeks [1]. This dataset positions ritlecitinib as a key reference compound for vitiligo research, particularly for studies examining melanocyte biology, T-cell mediated depigmentation, and the role of JAK3/TEC inhibition in promoting repigmentation. The compound's demonstrated synergy with phototherapy provides a rationale for investigating combination regimens in preclinical models and clinical trials [2]. Procurement of ritlecitinib for vitiligo research is further justified by ongoing phase 3 trials and the compound's first-in-class status among oral JAK inhibitors in this indication [3].

Covalent Kinase Inhibitor Pharmacology and Irreversible Binding Studies

Ritlecitinib's mechanism of action as an irreversible covalent inhibitor of JAK3 via cysteine-909 modification distinguishes it from reversible JAK inhibitors like baricitinib and tofacitinib [1]. This property makes ritlecitinib a valuable tool for studying covalent inhibitor pharmacology, including kinact/Ki determinations, target engagement kinetics, and the relationship between irreversible binding and sustained pharmacodynamic effects despite short pharmacokinetic half-life [2]. Researchers developing covalent inhibitor platforms or investigating structure-activity relationships of acrylamide-based warheads can utilize ritlecitinib as a clinically validated reference compound with well-characterized selectivity and safety profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritlecitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.